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Compound of Interest

Compound Name: ST 1535

Cat. No.: B1682632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and selectivity profile

of ST 1535, a potent and preferential antagonist of the A2A adenosine receptor. The

information compiled herein is intended to serve as a comprehensive resource for researchers

and professionals engaged in drug discovery and development, particularly in the context of

neurodegenerative disorders such as Parkinson's disease.

Core Compound: ST 1535
ST 1535, with the chemical name 2-n-butyl-9-methyl-8-(1,2,3)triazol-2-yl-9H-purin-6-ylamine, is

a non-xanthine derivative that has demonstrated significant potential as a selective antagonist

of the adenosine A2A receptor. Its pharmacological profile suggests therapeutic utility in

conditions where modulation of adenosinergic neurotransmission is beneficial.

Quantitative Binding and Functional Data
The binding affinity and functional potency of ST 1535 have been characterized through

various in vitro assays. The following tables summarize the key quantitative data, providing a

clear comparison of its activity at different adenosine receptor subtypes.

Table 1: Binding Affinity of ST 1535 at Human Adenosine
Receptors
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Receptor
Subtype

Radioligand
Used

Cell Line K_i (nM) Reference

Human A2A [³H]CGS 21680 CHO 9.2 ± 1.1 [1]

Human A2A [³H]ZM 241385 CHO 52 ± 5 [1]

Human A1 - CHO 85 ± 5 [1]

Human A3 - CHO >1000 [1]

Note: The difference in K_i values for the A2A receptor is dependent on the use of an agonist

or antagonist radioligand in the binding experiments.

Table 2: Functional Antagonism of ST 1535 at Human
Adenosine Receptors

Receptor
Subtype

Agonist Used Cell Line IC_50 (nM) Reference

Human A2A NECA CHO 353 ± 30 [1]

Human A1 CHA CHO 510 ± 38 [1]

Selectivity Profile
ST 1535 exhibits a preferential affinity for the A2A adenosine receptor over other adenosine

receptor subtypes. Studies have shown that it possesses a significantly lower affinity for the A1

and A3 receptors, with a K_i value for the A3 receptor being greater than 1000 nM[1].

Furthermore, it has been reported that ST 1535 displays low to very low affinity for

approximately 30 other different receptors, underscoring its selective pharmacological profile.

In studies using rat brain tissues, ST 1535, along with other A2A antagonists, showed higher

affinity in the striatum, where "typical" A2A receptors are more abundant, compared to the

hippocampus[2].

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization

of ST 1535's binding and functional profile.
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Radioligand Binding Assays
These assays are performed to determine the binding affinity (K_i) of a compound for a specific

receptor.

1. Cell Culture and Membrane Preparation:

Chinese Hamster Ovary (CHO) cells stably transfected with the human A1, A2A, or A3

adenosine receptor are cultured in appropriate media.

Cells are harvested, and cell membranes are prepared by homogenization in an ice-cold

buffer (e.g., 50 mM Tris-HCl, pH 7.4).

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the

cell membranes.

The membrane pellet is resuspended in a suitable assay buffer, and the protein

concentration is determined using a standard method like the BCA assay.

2. Binding Reaction:

The assay is typically carried out in a 96-well plate format.

To each well, the following are added in order:

50 µL of increasing concentrations of the test compound (ST 1535).

50 µL of the appropriate radioligand (e.g., [³H]CGS 21680 for A2A receptors at a final

concentration of 10 nM).

100 µL of the prepared membrane suspension (20-22 µg of protein per tube).

Non-specific binding is determined in the presence of a high concentration of an unlabeled

ligand (e.g., 10 µM NECA).

3. Incubation and Filtration:
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The reaction mixtures are incubated at 25°C for 60 minutes in a shaking water bath.

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Brandel

GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

The filters are washed multiple times with ice-cold buffer to remove any non-specifically

bound radioligand.

4. Data Analysis:

The radioactivity retained on the filters is measured using a scintillation counter.

The specific binding is calculated by subtracting the non-specific binding from the total

binding.

The IC_50 values (the concentration of the compound that inhibits 50% of the specific

binding of the radioligand) are determined by non-linear regression analysis.

The K_i values are then calculated from the IC_50 values using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of

cyclic AMP (cAMP), a second messenger.

1. Cell Culture and Preparation:

CHO cells expressing the recombinant human A2A or A1 adenosine receptor are cultured to

an appropriate confluency.

The cells are harvested, centrifuged, and resuspended in a stimulation buffer (e.g., HBSS, 5

mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4). IBMX is a phosphodiesterase

inhibitor used to prevent the degradation of cAMP.

2. Antagonist and Agonist Treatment:

Cells are typically plated in 24-well or 96-well plates.
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The cells are pre-incubated with varying concentrations of the antagonist (ST 1535) for a

defined period.

An agonist (e.g., NECA for A2A receptors) is then added to stimulate cAMP production.

3. Cell Lysis and cAMP Measurement:

After incubation with the agonist (typically 30 minutes at room temperature), the reaction is

stopped, and the cells are lysed to release the intracellular cAMP.

The concentration of cAMP is measured using a competitive protein binding method, such as

a LANCE cAMP kit or an ELISA-based assay. These assays typically involve a competition

between the cAMP in the sample and a labeled cAMP for binding to a specific anti-cAMP

antibody.

4. Data Analysis:

The amount of cAMP produced is quantified, and the data is plotted as a dose-response

curve.

The IC_50 value, which is the concentration of the antagonist that inhibits 50% of the

agonist-induced cAMP production, is determined from this curve.

Visualizations: Signaling Pathways and
Experimental Workflows
To further elucidate the mechanisms and methodologies described, the following diagrams

have been generated using Graphviz.
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Caption: Experimental workflow for a competitive radioligand binding assay.
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Caption: Adenosine A2A receptor signaling pathway and the point of inhibition by ST 1535.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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